Scientific Field: Nanomaterials and Energy Storage
Summary of Application: 4,4’-Dihydroxy-biphenyl-2-carboxylic acid (BPDC) is used as an organic linker to synthesize nickel-based metal-organic frameworks (MOFs) for high-performance supercapacitors.
Methods of Application: A one-step hydrothermal method is used to synthesize the MOFs.
Results or Outcomes: The sample synthesized at 180 °C exhibits a nanoplate morphology with a specific surface area of 311.99 m²·g⁻¹, a pore size distribution of 1–40 nm and an average diameter of 29.2 nm.
Scientific Field: Polymer Science and Material Engineering
Summary of Application: BPDC is used to prepare BPDC-based polymers, which exhibit excellent thermal stability, making them suitable for applications where high-temperature resistance is required.
Methods of Application: BPDC is used as a monomer in the synthesis of nematic aromatic polyesters.
Results or Outcomes: These polymers demonstrate high electrical insulation properties due to their low dielectric constant and high breakdown strength.
Scientific Field: Pharmaceutical Chemistry
Summary of Application: BPDC is used in the synthesis of Tilorone Dihydrochloride, a drug with interferon-alpha inducing activity.
Methods of Application: Methyl esterification of BPDC is carried out under milder conditions with higher yield.
Results or Outcomes: The structures of the relative intermediates and target compound were characterized by melting point, IR, MS, and 1H-NMR.
Summary of Application: BPDC is used as a key component in the synthesis of nematic aromatic polyesters, which are valuable in the development of liquid crystal polymers.
Methods of Application: BPDC is used as a monomer in the synthesis of these polymers.
Scientific Field: Material Science
Methods of Application: BPDC is used as a linker in the synthesis of MOFs.
Results or Outcomes: The synthesized MOFs can be used in various applications like gas storage, catalysis, sensing, and separation technology.
Scientific Field: Inorganic Chemistry
Summary of Application: BPDC is used in the synthesis and characterization of europium, terbium complexes.
4,4'-Dihydroxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 230.22 g/mol. It features two hydroxyl groups at the para positions of the biphenyl structure and a carboxylic acid group at the second position of one of the phenyl rings. This compound is known for its potential applications in various fields, including pharmaceuticals and materials science.
The chemical reactivity of 4,4'-dihydroxy-biphenyl-2-carboxylic acid is primarily influenced by its functional groups. Key reactions include:
One notable synthesis method involves the reaction of 4,4'-biphenol with a suitable carboxylation agent under basic conditions, yielding high yields without the need for additional carbon dioxide .
Research indicates that 4,4'-dihydroxy-biphenyl-2-carboxylic acid exhibits biological activity, particularly as a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production. This suggests possible applications in skin whitening agents and treatments for hyperpigmentation . Additionally, compounds with similar structures have been studied for their anti-inflammatory and antioxidant properties.
Several synthesis methods have been reported for 4,4'-dihydroxy-biphenyl-2-carboxylic acid:
The applications of 4,4'-dihydroxy-biphenyl-2-carboxylic acid span various domains:
Interaction studies involving 4,4'-dihydroxy-biphenyl-2-carboxylic acid have primarily focused on its enzyme inhibition capabilities. Research indicates that it may interact effectively with tyrosinase, potentially affecting melanin synthesis pathways . Further studies are needed to explore its interactions with other biological molecules and pathways.
Several compounds share structural similarities with 4,4'-dihydroxy-biphenyl-2-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4,4'-Dihydroxybiphenyl | Two hydroxyl groups at para positions | Less acidic; used in polymer synthesis |
2-Hydroxybenzoic acid (Salicylic Acid) | Hydroxyl and carboxylic acid groups | Known for anti-inflammatory properties |
3-Hydroxy-4-methoxybenzoic acid | Methoxy group addition | Exhibits different pharmacological activities |
3,3',5-Trihydroxybiphenyl | Three hydroxyl groups | Stronger antioxidant properties |
The uniqueness of 4,4'-dihydroxy-biphenyl-2-carboxylic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.